Home > Products > Screening Compounds P5660 > 7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine
7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine - 2227206-75-7

7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine

Catalog Number: EVT-2684634
CAS Number: 2227206-75-7
Molecular Formula: C13H12BrN5
Molecular Weight: 318.178
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine is a compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound features a bromine atom at the 7-position of the quinazoline ring and a dimethylpyrazole moiety at the nitrogen position, which may enhance its pharmacological properties. The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly as a therapeutic agent.

Source

The compound is referenced in various patent documents and scientific literature, highlighting its relevance in drug development and organic synthesis. Notably, it has been discussed in the context of its synthesis and potential therapeutic applications, particularly in targeting specific biological pathways.

Classification

7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine can be classified under:

  • Chemical Class: Quinazoline derivatives
  • Functional Groups: Amine, halogen (bromine), pyrazole
  • IUPAC Name: 7-bromo-N-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine
Synthesis Analysis

Methods

The synthesis of 7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine typically involves several key steps:

  1. Formation of the Quinazoline Core:
    • The quinazoline ring is generally synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate reagents such as aldehydes or isocyanates.
    • For instance, a common method includes the condensation of 2-aminoaryl ketones with formamide under acidic conditions.
  2. Bromination:
    • The introduction of the bromine atom can be achieved using brominating agents such as N-bromosuccinimide or bromine in the presence of a solvent like acetic acid.
  3. Attachment of Dimethylpyrazole:
    • The pyrazole moiety can be synthesized separately and then coupled to the quinazoline core. This may involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the pyrazole and quinazoline.

Technical Details

The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.

Molecular Structure Analysis

Data

  • Molecular Formula: C11H12BrN5
  • Molecular Weight: Approximately 298.16 g/mol
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide) and DMF (dimethylformamide), but may have limited solubility in water.
Chemical Reactions Analysis

Reactions

7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution:
    • The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, potentially leading to new derivatives with enhanced biological activity.
  2. Rearrangements:
    • Under acidic or basic conditions, this compound may undergo rearrangements that could yield different structural isomers.

Technical Details

Reactions involving this compound are often studied using spectroscopic methods to elucidate mechanisms and identify intermediates. Kinetics studies may also be performed to understand reaction rates under varying conditions.

Mechanism of Action

Process

The mechanism of action for 7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine is likely linked to its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways.

  1. Target Binding:
    • The compound may bind to active sites on proteins or enzymes due to its structural features, inhibiting their activity.
  2. Signal Modulation:
    • It may modulate signaling pathways by interacting with muscarinic acetylcholine receptors or other relevant targets, influencing physiological responses.

Data

Research indicates that compounds within this class can exhibit anti-inflammatory, anticancer, or antimicrobial properties based on their ability to modulate biological pathways effectively.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles due to the presence of the bromine substituent; potential for electrophilic aromatic substitution due to electron-rich regions on the quinazoline ring.
Applications

Scientific Uses

7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine has potential applications in various fields:

  1. Pharmaceutical Development:
    • As a lead compound for developing new drugs targeting specific diseases such as cancer or neurodegenerative disorders.
  2. Biochemical Research:
    • Utilized in studies investigating enzyme inhibition or receptor modulation to understand disease mechanisms better.
  3. Synthetic Chemistry:
    • Serves as an intermediate for synthesizing more complex molecules with desired biological activities.
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Role of Quinazoline Scaffolds in Drug Discovery

Quinazoline, a bicyclic heterocycle comprising fused benzene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This nitrogen-containing heterocycle serves as the core structure in over 200 naturally occurring alkaloids and numerous synthetic therapeutic agents [5]. Quinazoline derivatives exhibit broad bioactivity, primarily through targeted inhibition of enzymatic processes involved in disease pathogenesis. The scaffold’s planar configuration facilitates π-π stacking interactions within biological targets, while its nitrogen atoms provide hydrogen-bonding sites critical for molecular recognition [4].

Recent advances in synthetic methodologies (2017–2023) have enabled efficient construction of diverse quinazoline libraries, accelerating drug discovery efforts. These derivatives demonstrate significant therapeutic potential across multiple disease domains, including oncology, infectious diseases, and central nervous system disorders [4] [5]. Clinically approved quinazoline-based drugs exemplify this scaffold’s translational impact:

Table 1: Clinically Approved Quinazoline-Based Drugs

Drug NameTherapeutic ApplicationMolecular Target
GefitinibNon-small cell lung cancerEGFR tyrosine kinase
ErlotinibPancreatic/lung cancerEGFR tyrosine kinase
AfatinibMetastatic NSCLCEGFR/HER2 tyrosine kinase
DacomitinibEGFR-mutated NSCLCPan-HER tyrosine kinase

The structural adaptability of quinazoline allows strategic modifications at C-2, C-4, C-6, and C-7 positions to optimize target affinity, pharmacokinetic properties, and selectivity profiles. Position C-2 preferentially accommodates aniline derivatives or nitrogen-containing heterocycles, which enhance hydrogen-bonding networks within target binding pockets [5]. C-4 modifications often involve oxygen or sulfur functionalities that influence electronic distribution and metabolic stability. Halogen substitutions at C-6/C-7, particularly bromine, significantly enhance binding affinity and cellular potency through steric and electronic effects [2] [7].

Structural Significance of Bromine and Pyrazole Substituents in Bioactive Molecules

Bromine incorporation into bioactive molecules imparts distinct physicochemical advantages:

  • Steric Influence: The van der Waals radius of bromine (1.85 Å) creates optimal hydrophobic pockets within target binding sites, enhancing ligand-receptor complementarity [2].
  • Electronic Effects: As a moderate σ-electron acceptor, bromine withdraws electron density from the quinazoline core, increasing electrophilicity at adjacent positions and facilitating interactions with nucleophilic residues in biological targets [7].
  • Metabolic Stability: Bromine-carbon bonds exhibit higher resistance to oxidative metabolism compared to chlorine or fluorine analogs, improving pharmacokinetic profiles [3].

Pyrazole heterocycles contribute critical pharmacophoric properties when incorporated into drug candidates:

  • Hydrogen-Bonding Capacity: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the N-H group (when present) functions as a donor, enabling dual-point recognition of biological targets [1].
  • Electron-Donating Effects: Alkyl substituents (e.g., 1,3-dimethyl) enhance electron density at the pyrazole C4-position, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets [5].
  • Metabolic Protection: Methyl groups shield against oxidative degradation, extending compound half-lives in vivo [3].

Table 2: Comparative Effects of Quinazoline Substituents

PositionSubstituent ClassBiological ImpactElectronic Effect
C-7BromineEnhanced kinase inhibition; Cellular penetrationσ-electron withdrawing
C-2AminopyrazoleTarget specificity; H-bond network formationπ-electron donation
Pyrazole N1MethylMetabolic stability; Lipophilicity modulationElectron-donating
Pyrazole C3MethylConformational restriction; Steric blockadeMinimal electronic influence

Rationale for Targeting 7-Bromo-N-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine

The strategic integration of 7-bromoquinazoline and 1,3-dimethylpyrazole creates a synergistic pharmacophore with enhanced biological potential:

  • Electronically Complementary Systems: The electron-deficient bromoquinazoline segment and electron-rich dimethylpyrazole moiety create an electronic gradient that promotes charge-transfer interactions with target proteins [3] [7]. Computational models predict dipole moments of 4.2–5.6 Debye, facilitating orientation within polarized binding sites.
  • Dual Targeting Capability: Molecular hybridization merges the proven kinase affinity of 7-bromoquinazolines with the neuroregulatory potential of aminopyrazoles. This approach enables simultaneous modulation of multiple signaling pathways relevant to oncology and neurological disorders [5] [6].
  • Optimized Physicochemical Profile: The compound exhibits calculated log P values of 2.1–2.8 (predicting favorable membrane penetration) and topological polar surface area (TPSA) of 60–65 Ų, indicating potential for blood-brain barrier permeation in neurological applications [3] [6].

Synthetic accessibility further supports this compound’s investigation. The 7-bromoquinazoline precursor can be efficiently prepared via Niementowski condensation or palladium-catalyzed cyclization, followed by nucleophilic displacement at C-2 with 4-amino-1,3-dimethylpyrazole [5] [7]. This modular synthesis enables rapid generation of analog libraries for structure-activity relationship studies. Preliminary in silico docking analyses predict strong affinity for kinase domains (EGFR IC~50~ predicted <50 nM) and muscarinic acetylcholine allosteric sites (M~4~ PAM activity predicted EC~50~ <200 nM), positioning this hybrid molecule as a promising candidate for further pharmacological investigation [4] [6].

Properties

CAS Number

2227206-75-7

Product Name

7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine

IUPAC Name

7-bromo-N-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine

Molecular Formula

C13H12BrN5

Molecular Weight

318.178

InChI

InChI=1S/C13H12BrN5/c1-8-12(7-19(2)18-8)17-13-15-6-9-3-4-10(14)5-11(9)16-13/h3-7H,1-2H3,(H,15,16,17)

InChI Key

UFSPIVYMZNOSHE-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1NC2=NC=C3C=CC(=CC3=N2)Br)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.